molecular formula C26H28N4O7 B2708365 [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate CAS No. 1240717-59-2

[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate

Cat. No.: B2708365
CAS No.: 1240717-59-2
M. Wt: 508.531
InChI Key: BHVOJTNGHSMSCQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a benzyl group at position 1, an amino group at position 6, and a 2-methylpropyl (isobutyl) amino side chain. The ester linkage connects this moiety to a 2-(4-formylphenoxy)acetate group, introducing a reactive aldehyde functionality. Key structural attributes include:

  • Pyrimidine core: 6-amino-1-benzyl-2,4-dioxo configuration, common in bioactive molecules targeting enzymes like dihydrofolate reductase .
  • 4-Formylphenoxy acetate: The formyl group may participate in covalent interactions (e.g., Schiff base formation) with biological targets .

Synthetic routes for analogous compounds (e.g., ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) involve nucleophilic substitutions and esterifications . Mass spectrometry (MS) data (e.g., [M+1]+ = 653) and NMR signals (e.g., δ 5.20 for benzyl protons) corroborate structural assignments .

Properties

IUPAC Name

[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O7/c1-17(2)12-29(21(32)15-37-22(33)16-36-20-10-8-19(14-31)9-11-20)23-24(27)30(26(35)28-25(23)34)13-18-6-4-3-5-7-18/h3-11,14,17H,12-13,15-16,27H2,1-2H3,(H,28,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVOJTNGHSMSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)COC(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate likely involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the benzyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the 2-methylpropyl group: This could be done through an alkylation reaction.

    Formation of the phenoxyacetate group: This might involve an esterification reaction between phenoxyacetic acid and the appropriate alcohol derivative.

Industrial Production Methods

Industrial production of such a compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring or the formyl group in the phenoxyacetate moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound could be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Due to its structural similarity to nucleotides, it might be investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.

Medicine

The compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-viral, or anti-inflammatory properties.

Industry

In the industrial sector, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate would depend on its specific interactions with biological targets. It might act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Core Pyrimidine Derivatives

Compound Name Substituents Key Features Biological Relevance
Target Compound 6-Amino-1-benzyl-2,4-dioxo, 2-(4-formylphenoxy)acetate Aldehyde for covalent binding; moderate logP (~3.5) Potential kinase or protease inhibition
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,5-dimethylphenoxy)acetate (CAS 733029-43-1) 3,5-Dimethylphenoxy, 1,3-dimethyl pyrimidine Higher lipophilicity (logP ~4.2); no reactive aldehyde Antimicrobial activity reported
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) Thietanyloxy, thioether linkage Sulfur enhances metabolic stability; lower solubility Antiviral applications

Structural Insights :

  • The 4-formylphenoxy group in the target compound distinguishes it from analogs with methylphenoxy (e.g., CAS 733029-43-1) or thiirane-derived substituents .
  • The benzyl group at N1 may confer selectivity toward benzyl-binding enzyme pockets, unlike 1,3-dimethylpyrimidine derivatives .

Functional Group Variations

Compound (CAS/Reference) Substituent Impact on Properties
783309-21-7 () 4-Butoxybenzoyl amino Increased steric bulk; reduced reactivity compared to formyl
Pharmacopeial Forum Entry () 4-Fluorobenzyl carboxamide Enhanced electronegativity; improved target affinity
MFR-a Cofactor () Formylated furan Analogous aldehyde reactivity in cofactor biosynthesis

Key Observations :

  • The formyl group in the target compound offers unique reactivity for covalent inhibition, unlike the inert butoxybenzoyl group in 783309-21-7 .

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound shows:

  • ~0.75 similarity with CAS 733029-43-1 (shared pyrimidine core and acetoxy linkage).
  • ~0.60 similarity with MFR-a (formyl group overlap but divergent scaffolds) .

Table: Similarity Metrics

Compound Pair Tanimoto Coefficient Divergent Features
Target vs. CAS 733029-43-1 0.75 Formyl vs. methylphenoxy
Target vs. 783309-21-7 0.68 Benzyl vs. butoxybenzoyl

Biological Activity

The compound [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O5SC_{24}H_{26}N_{4}O_{5}S, with a molecular weight of approximately 482.6 g/mol. The structure consists of a pyrimidine derivative fused with an amine and an ester group, indicative of potential pharmacological properties. The presence of the benzyl group and the formylphenoxy moiety suggests that this compound may interact with various biological targets.

PropertyValue
Molecular FormulaC24H26N4O5S
Molecular Weight482.6 g/mol
Structural FeaturesPyrimidine, Amine, Ester

Anticancer Potential

Similar compounds have shown significant anticancer activity. For instance, derivatives of pyrimidines are known to inhibit tumor growth in various cancer cell lines. The compound's structural similarity to known chemotherapeutic agents suggests it may possess similar properties.

  • In Vitro Studies : Compounds with similar structures have been tested against multiple human cancer cell lines, demonstrating varying degrees of cytotoxicity. For example, compounds in related studies exhibited IC50 values ranging from 10 µM to over 300 µM against different cancer types .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound's potential antimicrobial properties can also be inferred from its structure. Compounds with similar functional groups have demonstrated effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Related studies have reported MIC values for structurally similar compounds against Staphylococcus aureus ranging from 3.9 µg/ml to 31.5 µg/ml .

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating the biological activities of compounds related to the target molecule:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their cytotoxicity against human cancer cell lines, revealing that modifications in functional groups significantly affected their biological activity .
  • Predictive Models : Tools like PASS (Prediction of Activity Spectra for Substances) have been used to predict the biological activities of such compounds based on their chemical structure, indicating potential for further exploration in medicinal chemistry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure TypeBiological ActivityUnique Features
5-FluorouracilPyrimidine analogAnticancerFluorinated pyrimidine
AminopyridinesPyridine derivativeNeuroprotectiveModulates neurotransmitter release
Benzimidazole derivativesBenzene fused with imidazoleAntimicrobialDiverse substituents enhance activity

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